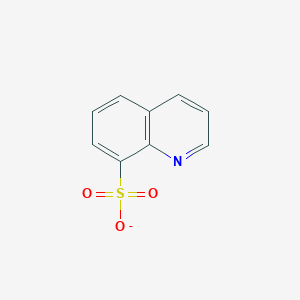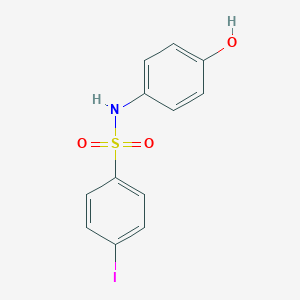![molecular formula C16H13NO5S B280729 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid, also known as MSAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the inhibition of COX-2 activity. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects:
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been shown to reduce the replication of the hepatitis C virus in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid is its potential therapeutic applications. It has been found to exhibit a range of biological activities, making it a promising candidate for the treatment of inflammatory diseases, cancer, and viral infections. However, 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has some limitations for lab experiments. Its low solubility in water makes it difficult to administer in vivo. Additionally, its low yield and purity can make it challenging to obtain large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid. One area of research could focus on improving the synthesis method to increase the yield and purity of the compound. Another direction could be to investigate the potential of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid as a treatment for other inflammatory diseases, such as multiple sclerosis. Additionally, the anti-cancer and anti-viral properties of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid could be further explored to identify potential therapeutic applications. Finally, the development of more water-soluble derivatives of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid could improve its suitability for in vivo studies.
Synthesemethoden
The synthesis of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the reaction of 2-methyl-5-nitrobenzofuran with phenylsulfonyl chloride and ammonium carbonate in the presence of a base. The resulting compound is then treated with sodium hydroxide to obtain 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid. The yield of this process is approximately 40% and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C16H13NO5S |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO5S/c1-10-15(16(18)19)13-9-11(7-8-14(13)22-10)17-23(20,21)12-5-3-2-4-6-12/h2-9,17H,1H3,(H,18,19) |
InChI-Schlüssel |
SCTWRESOEGMMHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)